2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 1260998-80-8
Cat. No.: VC6680845
Molecular Formula: C19H14F3N5O2
Molecular Weight: 401.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260998-80-8 |
|---|---|
| Molecular Formula | C19H14F3N5O2 |
| Molecular Weight | 401.349 |
| IUPAC Name | 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H14F3N5O2/c1-11-24-25-17-18(29)26(14-7-2-3-8-15(14)27(11)17)10-16(28)23-13-6-4-5-12(9-13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
| Standard InChI Key | ADRFXIKBAIHNHP-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
2-{1-methyl-4-oxo-4H,5H- triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, making it a promising candidate for further development in medicinal chemistry.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with quinoxaline-2,3-dione under acidic conditions. Industrial production may utilize optimized reaction conditions, including continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Target of Action
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Primary Target: c-Met kinase
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Mode of Action: Inhibits c-Met kinase activity, affecting various biochemical pathways, including the cell cycle.
Anticancer Activity
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Cell Lines Tested: A549, MCF-7, and HeLa
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Results: Exhibits significant anti-tumor activity against these cell lines.
Types of Reactions
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Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
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Reduction: Can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
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Oxidation: Potassium permanganate in acidic medium.
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Reduction: Sodium borohydride in methanol.
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Substitution: Sodium methoxide in methanol.
Chemistry
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Used as a building block for the synthesis of more complex molecules.
Biology
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Investigated for its potential as a DNA intercalator and enzyme inhibitor.
Medicine
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Explored for its anticancer and antimicrobial properties.
Industry
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Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
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